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Introduction
MicroRNA-122 (miR-122) is a highly conserved, liver-specific microRNA that plays a pivotal

role in hepatic function, development, and disease. Constituting approximately 70% of the total

miRNA population in adult hepatocytes, miR-122 is a critical regulator of cholesterol and fatty

acid metabolism.[1][2] Its dysregulation is implicated in various liver pathologies, including

hepatocellular carcinoma (HCC) and hepatitis C virus (HCV) infection, making its biogenesis

and processing pathway a key area of investigation for therapeutic intervention.[1][2] This

technical guide provides a comprehensive overview of the molecular mechanisms governing

the lifecycle of miR-122, from transcription to degradation, supported by quantitative data and

detailed experimental protocols.

The Canonical Biogenesis and Processing Pathway
of miR-122
The generation of mature, functional miR-122 follows the canonical miRNA biogenesis

pathway, a multi-step process involving both nuclear and cytoplasmic enzymatic activities.
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The journey of miR-122 begins in the nucleus with the transcription of the MIR122 gene,

located on human chromosome 18, by RNA polymerase II.[3] This process is driven by several

liver-enriched transcription factors (LETFs), including HNF4α, which binds to the miR-122

promoter region to positively regulate its expression.[4][5] The initial transcript is a long,

capped, and polyadenylated primary microRNA (pri-mi-RNA), designated pri-miR-122. The

unspliced pri-miR-122 is approximately 7.5 kilobases (kb) in length and is subsequently spliced

to a 4.5 kb transcript that contains the characteristic stem-loop structure embedding the pre-

miR-122 sequence.[3][5]

Nuclear Processing: The Microprocessor Complex
The hairpin structure within pri-miR-122 is recognized and cleaved by the Microprocessor

complex, a key nuclear component of miRNA processing. This complex consists of the RNase

III enzyme Drosha and its essential cofactor, DiGeorge syndrome critical region 8 (DGCR8).[6]

DGCR8 recognizes the junction between the single-stranded RNA and the stem-loop,

positioning Drosha to cleave the phosphodiester bonds at the base of the stem. This liberates

an approximately 70-nucleotide precursor-miRNA (pre-miR-122).[6] The efficiency of Drosha

processing is a critical regulatory step and can be influenced by the structural features of the

pri-miRNA hairpin and flanking sequences.[7][8][9]

Nuclear Export
Following its excision, pre-miR-122 is actively transported from the nucleus to the cytoplasm.

This translocation is mediated by the nuclear transport receptor Exportin-5 (XPO5), which

recognizes the 2-nucleotide 3' overhang characteristic of pre-miRNAs.

Cytoplasmic Processing: The Dicer Complex
In the cytoplasm, the pre-miR-122 hairpin is further processed by another RNase III enzyme,

Dicer. Dicer, in complex with accessory proteins such as the trans-activation response RNA-

binding protein (TRBP) and protein kinase R-activating protein (PACT), cleaves the terminal

loop of pre-miR-122. This cleavage event produces a transient ~22-base pair miRNA:miRNA*

duplex, comprising the mature miR-122 strand and its complementary passenger strand (miR-

122*).
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The miR-122:miR-122* duplex is then loaded into an Argonaute (Ago) protein, the core

component of the RNA-induced silencing complex (RISC). Typically, one strand, the mature

"guide" strand (miR-122), is preferentially retained by Ago, while the "passenger" strand (miR-

122*) is unwound and degraded. The mature miR-122, now part of the active RISC, guides the

complex to target messenger RNAs (mRNAs) through partial sequence complementarity,

primarily within the 3' untranslated region (3' UTR), leading to translational repression or mRNA

degradation.
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Post-Transcriptional Modification & Stability
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cDNA Synthesis
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Reporter Constructs miRNA Mimics
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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